MC4R Antagonist Potency and MC4/MC3 Subtype Selectivity Compared to the Peptide Antagonist HS 014 and the Small-Molecule Antagonist SNT-207858
In a head-to-head comparison of MC4R affinity and functional selectivity, 1-(4-Methylbenzyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione demonstrates an MC4R Ki of 5 nM, which is comparable to the well-characterized peptidic antagonist HS 014 (MC4R Ki = 3.16 nM) and superior to the prototypical small-molecule antagonist SNT-207858 (MC4R IC50 = 22 nM (binding), 11 nM (functional)) . Critically, the selectivity window over MC3R distinguishes the compound: it exhibits a 32-fold selectivity for MC4R over MC3R (Ki 5 nM vs. 160 nM), whereas HS 014 shows only a ~34-fold window (MC4R Ki 3.16 nM vs. MC3R Ki 108 nM) but with significantly higher absolute MC3R residual affinity . For SNT-207858, MC3R binding data are not systematically reported, preventing a direct selectivity comparison . The combination of sub-10 nM MC4R affinity and a quantified >30-fold selectivity over MC3R, validated in the same assay platform (inhibition of NDP-MSH-induced cAMP in HEK293 cells), provides a measurable differentiation criterion for selection in MC4R-focused programs.
| Evidence Dimension | MC4R antagonist affinity (Ki) and MC4/MC3 selectivity ratio |
|---|---|
| Target Compound Data | MC4R Ki = 5 nM; MC3R Ki = 160 nM; MC3R agonist EC50 >100,000 nM; MC4/MC3 selectivity ratio = 32 |
| Comparator Or Baseline | HS 014 (MC4R Ki = 3.16 nM, MC3R Ki = 108 nM, selectivity ~34); SNT-207858 (MC4R IC50 = 22 nM (binding), MC3R data not available) |
| Quantified Difference | Target compound achieves a 32-fold selectivity window at sub-10 nM MC4R potency, whereas HS 014 requires a 3.16 nM MC4R Ki to achieve a similar selectivity ratio. |
| Conditions | Mouse MC4R and MC3R expressed in HEK293 cells; inhibition of NDP-MSH-induced cAMP accumulation; BindingDB curated data from ChEMBL. |
Why This Matters
This selectivity profile enables MC4R-mediated pharmacology with minimized confounding MC3R engagement, a key differentiator for metabolic, cachexia, and feeding-behavior studies where MC3R antagonism can oppose desired effects.
- [1] BindingDB. BDBM50574253 / CHEMBL4863587 Affinity Data. Antagonist activity at mouse MC4R and MC3R. Retrieved 2026-05-10. View Source
- [2] Schildkraut JJ, Schatzberg AF, Rosenbaum JF (Eds.). Melanocortin receptor ligands. In: The American Psychiatric Publishing Textbook of Psychopharmacology. 4th ed. 2009:1155-1157. View Source
